molecular formula C13H13NO3 B10968803 N-(2-methoxyphenyl)-5-methylfuran-2-carboxamide

N-(2-methoxyphenyl)-5-methylfuran-2-carboxamide

Cat. No.: B10968803
M. Wt: 231.25 g/mol
InChI Key: IXVRTKFIFXBGQF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a furan ring substituted with a methyl group and a carboxamide group attached to a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-methoxyaniline with 5-methylfuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. Solvent recovery and recycling systems are also employed to reduce environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart from similar compounds is its specific substitution pattern and the presence of both a furan ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H13NO3/c1-9-7-8-12(17-9)13(15)14-10-5-3-4-6-11(10)16-2/h3-8H,1-2H3,(H,14,15)

InChI Key

IXVRTKFIFXBGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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